molecular formula C7H9N3O B2903615 1-Methyl-1-(pyridin-3-yl)urea CAS No. 1342445-75-3

1-Methyl-1-(pyridin-3-yl)urea

Cat. No. B2903615
CAS RN: 1342445-75-3
M. Wt: 151.169
InChI Key: AUEDSLNBWIROCG-UHFFFAOYSA-N
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Description

“1-Methyl-1-(pyridin-3-yl)urea” is a chemical compound that has been mentioned in various scientific studies . It is known to be a potent activator of NAMPT (nicotinamide phosphoribosyltransferase) with attenuated CYP inhibition .


Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, which includes “this compound”, has been achieved by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% . Another method involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole (CDI), an analog of phosgene in the synthesis of ureas from amines .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques. For instance, the IUPAC Standard InChI for a similar compound, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, is InChI=1S/C10H14N2/c1-12-7-3-5-10 (12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, one study mentions the synthesis of unsymmetrical ureas bearing 2-pyridyl units, which involves a metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the molecular weight of a similar compound, Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, is 162.2316 .

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours of “1-Methyl-1-(pyridin-3-yl)urea”. Contact with skin and eyes should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for “1-Methyl-1-(pyridin-3-yl)urea” could involve further exploration of its synthesis methods, as well as its potential applications. For instance, one study mentions the development of a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units, which could be scaled up to yield bulk amounts of triazole attaching pyridyl ureas as potential ASK1 inhibitors .

properties

IUPAC Name

1-methyl-1-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10(7(8)11)6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEDSLNBWIROCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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